molecular formula C16H14ClNS B14488430 2-Methyl-4-phenylsulfanylquinoline;hydrochloride CAS No. 65246-06-2

2-Methyl-4-phenylsulfanylquinoline;hydrochloride

Cat. No.: B14488430
CAS No.: 65246-06-2
M. Wt: 287.8 g/mol
InChI Key: PDAXZYXVIOFMQW-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylsulfanylquinoline;hydrochloride is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods often involve the use of aniline derivatives, glycerol, and sulfuric acid under reflux conditions.

Industrial Production Methods: Industrial production of quinoline derivatives, including 2-Methyl-4-phenylsulfanylquinoline;hydrochloride, often employs catalytic processes to enhance yield and efficiency. For instance, visible-light-mediated aerobic dehydrogenation reactions using titanium dioxide catalysts have been explored for their environmental friendliness and operational simplicity .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-phenylsulfanylquinoline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenylsulfanylquinoline;hydrochloride involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the phenylsulfanyl group can interact with proteins, inhibiting their function. These interactions lead to the compound’s antimicrobial and anticancer activities .

Comparison with Similar Compounds

    2-Methylquinoline: Shares the quinoline core but lacks the phenylsulfanyl group.

    4-Phenylquinoline: Similar structure but without the methyl group at the 2-position.

    2-Phenylsulfanylquinoline: Lacks the methyl group at the 2-position.

Uniqueness: 2-Methyl-4-phenylsulfanylquinoline;hydrochloride is unique due to the presence of both the methyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination enhances its ability to interact with various molecular targets, making it a versatile compound for scientific research .

Properties

CAS No.

65246-06-2

Molecular Formula

C16H14ClNS

Molecular Weight

287.8 g/mol

IUPAC Name

2-methyl-4-phenylsulfanylquinoline;hydrochloride

InChI

InChI=1S/C16H13NS.ClH/c1-12-11-16(18-13-7-3-2-4-8-13)14-9-5-6-10-15(14)17-12;/h2-11H,1H3;1H

InChI Key

PDAXZYXVIOFMQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)SC3=CC=CC=C3.Cl

Origin of Product

United States

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